

Spectroscopic Data for Methyl 3-hexylnon-2-enoate: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3-hexylnon-2-enoate

Cat. No.: B15325597

[Get Quote](#)

Comprehensive spectroscopic data for **Methyl 3-hexylnon-2-enoate**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, is not readily available in publicly accessible databases and literature. This technical guide outlines the expected spectroscopic characteristics based on the compound's structure and provides general experimental protocols for acquiring such data. This information is intended to serve as a reference for researchers and scientists in the field of drug development and chemical analysis.

Predicted Spectroscopic Data

While specific experimental data for **Methyl 3-hexylnon-2-enoate** is unavailable, the following tables summarize the predicted chemical shifts and spectral features based on its chemical structure: an α,β -unsaturated ester with a methyl ester group and two alkyl chains (hexyl and what would be a pentyl group attached to the double bond).

Table 1: Predicted ^1H NMR Spectroscopic Data for Methyl 3-hexylnon-2-enoate

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.7-6.0	Singlet	1H	Vinyl H (at C2)
~3.7	Singlet	3H	OCH ₃
~2.2-2.4	Triplet	2H	Allylic CH ₂ (at C4)
~1.2-1.6	Multiplet	16H	CH ₂ of hexyl and nonyl chains
~0.9	Triplet	6H	Terminal CH ₃ of hexyl and nonyl chains

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 3-hexylnon-2-enoate

Chemical Shift (ppm)	Assignment
~167	C=O (ester)
~160	C3 (vinyl)
~118	C2 (vinyl)
~51	OCH ₃
~34	C4
~22-32	Other CH ₂ carbons
~14	Terminal CH ₃ carbons

Table 3: Predicted Mass Spectrometry (MS) Data for Methyl 3-hexylnon-2-enoate

m/z	Assignment
240.21	[M] ⁺ (Molecular Ion)
209.18	[M - OCH ₃] ⁺
181.16	[M - C ₄ H ₉ O] ⁺
125.09	[M - C ₈ H ₁₇] ⁺

Table 4: Predicted Infrared (IR) Spectroscopic Data for Methyl 3-hexylnon-2-enoate

Wavenumber (cm ⁻¹)	Assignment
~2955, 2927, 2856	C-H stretching (alkane)
~1720	C=O stretching (α,β-unsaturated ester)
~1650	C=C stretching (alkene)
~1250, 1170	C-O stretching (ester)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like **Methyl 3-hexylnon-2-enoate**.

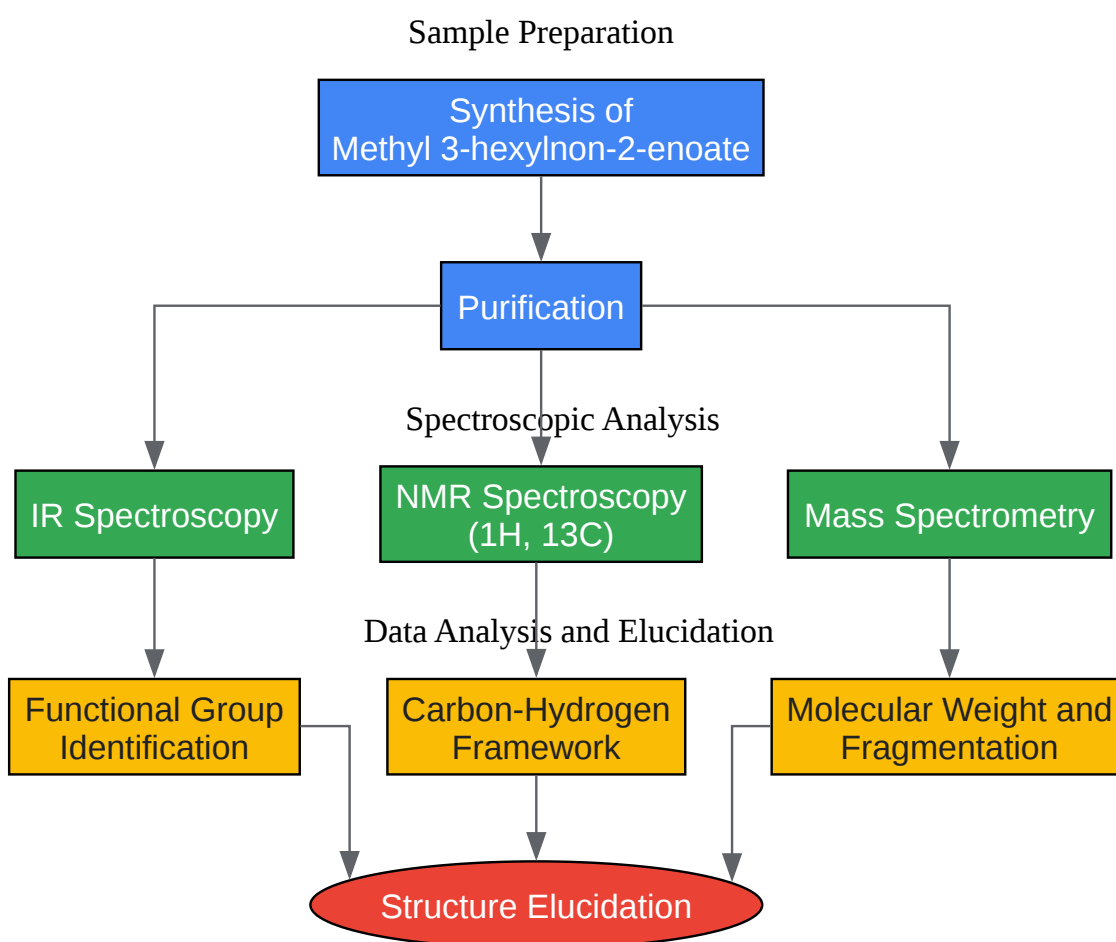
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum.

Mass Spectrometry: Mass spectral data would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities. The instrument would be scanned over a mass range of m/z 50-500.

Infrared Spectroscopy: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two sodium chloride or potassium bromide plates to create a thin film. The spectrum would be recorded over the range of 4000-400 cm^{-1} .

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the structural elucidation of an organic compound like **Methyl 3-hexylnon-2-enoate** is depicted in the following diagram.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Data for Methyl 3-hexylnon-2-enoate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15325597#methyl-3-hexylnon-2-enoate-spectroscopic-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com